1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-methyl-2-butenyl)-, monohydrochloride
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Overview
Description
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-methyl-2-butenyl)-, monohydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-methyl-2-butenyl)-, monohydrochloride typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the carboxamide group: This step involves the reaction of the piperazine derivative with a suitable carboxylic acid derivative.
N-Methylation:
Addition of the dimethylaminocarbonyl group: This step involves the reaction with dimethylamine and a carbonyl source.
Introduction of the 3-methyl-2-butenyl group: This can be achieved through alkylation reactions.
Formation of the monohydrochloride salt: The final step involves the reaction with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-methyl-2-butenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could yield amines.
Scientific Research Applications
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-methyl-2-butenyl)-, monohydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1
Properties
CAS No. |
80712-52-3 |
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Molecular Formula |
C14H27ClN4O2 |
Molecular Weight |
318.84 g/mol |
IUPAC Name |
N-(dimethylcarbamoyl)-N-methyl-4-(3-methylbut-2-enyl)piperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H26N4O2.ClH/c1-12(2)6-7-17-8-10-18(11-9-17)14(20)16(5)13(19)15(3)4;/h6H,7-11H2,1-5H3;1H |
InChI Key |
YNUAGBURUIUSOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1CCN(CC1)C(=O)N(C)C(=O)N(C)C)C.Cl |
Origin of Product |
United States |
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